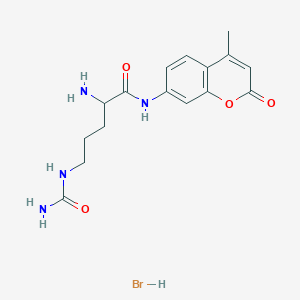

L-Citrulline 7-amido-4-methylcoumarin hydrobromide

Übersicht

Beschreibung

L-Citrulline 7-amido-4-methylcoumarin hydrobromide is a chemical compound with the empirical formula C16H20N4O4·HBr and a molecular weight of 413.27. It is known for its use as a sensitive fluorogenic substrate for citrulline ureidase, yielding a blue solution upon cleavage . This compound is often utilized in biochemical assays and research due to its specific properties.

Wirkmechanismus

Target of Action

L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily targets the enzyme citrulline ureidase . This enzyme plays a crucial role in the urea cycle, which is a series of biochemical reactions in mammals that produce urea from ammonia. This process is important for the removal of excess nitrogen from the body.

Mode of Action

This compound acts as a sensitive fluorogenic substrate for citrulline ureidase . A substrate is a molecule upon which an enzyme acts. In this case, the compound interacts with citrulline ureidase, which catalyzes its conversion into other products.

Result of Action

Upon cleavage by citrulline ureidase, this compound yields a blue solution . This indicates a successful interaction between the compound and its target enzyme, and it can be used as a visual marker of enzyme activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which it is used. For optimal stability, it should be stored at -15°C and protected from light .

Biochemische Analyse

Biochemical Properties

L-Citrulline 7-amido-4-methylcoumarin hydrobromide plays a crucial role in biochemical reactions as a substrate for proteases and citrulline ureidase . When it interacts with these enzymes, the compound undergoes cleavage, resulting in a fluorescent product that can be easily detected. This interaction is essential for studying enzyme kinetics and activity. The compound’s sensitivity makes it an excellent choice for detecting low levels of enzyme activity in various biological samples .

Cellular Effects

This compound influences cellular processes by serving as a substrate in enzymatic reactions. Its cleavage by enzymes such as citrulline ureidase can be used to monitor cellular enzyme activity, which is crucial for understanding cell function and metabolism . The compound’s ability to produce a fluorescent signal upon cleavage allows researchers to study cell signaling pathways, gene expression, and metabolic processes in real-time .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes, leading to its cleavage and the production of a fluorescent product . This interaction is highly specific, allowing for precise detection of enzyme activity. The compound binds to the active site of the enzyme, where it is cleaved, resulting in a measurable fluorescent signal. This mechanism is essential for studying enzyme kinetics and understanding the molecular basis of enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored at appropriate temperatures (2-8°C) and protected from light . Prolonged exposure to unfavorable conditions can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound maintains its activity over extended periods when stored correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . At optimal doses, the compound effectively serves as a substrate for enzyme activity assays without causing adverse effects. At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited . It is essential to determine the appropriate dosage to ensure accurate and reliable results in biochemical assays .

Metabolic Pathways

This compound is involved in metabolic pathways related to enzyme activity detection . The compound interacts with enzymes such as citrulline ureidase, leading to its cleavage and the production of a fluorescent product. This interaction is crucial for studying metabolic flux and enzyme kinetics in various biological systems . The compound’s role in these pathways helps researchers understand the underlying mechanisms of enzyme function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its efficacy in biochemical assays . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in various experimental settings .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, influencing its activity and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Citrulline 7-amido-4-methylcoumarin hydrobromide involves the coupling of L-Citrulline with 7-amido-4-methylcoumarin in the presence of hydrobromic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis reactions. When exposed to citrulline ureidase, the compound is cleaved, resulting in a blue fluorescent product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of citrulline ureidase and a suitable buffer solution to maintain the pH. The reaction is usually carried out at room temperature, and the progress is monitored using fluorescence spectroscopy .

Major Products Formed

The major product formed from the hydrolysis of this compound is a blue fluorescent compound, which is used as an indicator in various biochemical assays .

Wissenschaftliche Forschungsanwendungen

L-Citrulline 7-amido-4-methylcoumarin hydrobromide has several applications in scientific research:

Biochemistry: It is used as a fluorogenic substrate for citrulline ureidase, allowing researchers to study enzyme kinetics and activity.

Chemistry: It serves as a tool for studying hydrolysis reactions and the behavior of fluorogenic substrates.

Industry: The compound is used in the development of biochemical assays and diagnostic kits.

Vergleich Mit ähnlichen Verbindungen

L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be compared with other fluorogenic substrates such as:

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Utilized in assays for arginine-specific enzymes.

L-Cysteine methyl ester hydrochloride: Employed in studies of cysteine-specific reactions.

The uniqueness of this compound lies in its specificity for citrulline ureidase, making it an essential tool for studying this particular enzyme .

Biologische Aktivität

L-Citrulline 7-amido-4-methylcoumarin hydrobromide (H-Cit-AMC·HBr) is a synthetic compound that serves as a fluorogenic substrate for the enzyme citrulline ureidase. Its unique properties make it valuable in various biochemical and medical applications, particularly in enzyme activity detection and metabolic studies. This article delves into the biological activity of this compound, highlighting its mechanism of action, cellular effects, and research applications.

- Molecular Formula : C16H20N4O4·HBr

- Molecular Weight : 413.27 g/mol

- CAS Number : 123314-39-6

This compound acts primarily as a substrate for citrulline ureidase, leading to the cleavage of the compound and the production of a fluorescent product. The cleavage results in a blue solution, which can be quantitatively measured using fluorescence spectroscopy. This property allows researchers to monitor enzyme activity with high sensitivity, making it an essential tool in biochemical assays.

Enzymatic Reactions

The compound's biological activity is primarily characterized by its interaction with citrulline ureidase. The enzymatic reaction can be summarized as follows:

This reaction not only serves as a method for detecting enzyme activity but also helps in understanding metabolic pathways involving citrulline and related compounds.

Cellular Effects

This compound influences cellular processes by serving as a substrate in enzymatic reactions. Its cleavage by enzymes can be utilized to monitor cellular enzyme activity, which is crucial for understanding cell function and metabolism. Studies have shown that varying concentrations of this compound can affect cellular responses in different models, indicating its potential role in metabolic regulation.

Case Studies and Experimental Findings

Numerous studies have utilized this compound to investigate various biological phenomena:

- Enzyme Kinetics : In a study assessing the kinetics of citrulline ureidase, the compound was employed to determine the enzyme's activity under different conditions, revealing insights into its optimal pH and temperature for maximum efficacy.

- Diagnostic Applications : The compound has been used in diagnostic assays to detect specific enzymes related to metabolic disorders. For instance, its application in detecting citrulline ureidase activity has been explored for potential clinical diagnostics .

- Fluorescence Studies : Researchers have utilized fluorescence spectroscopy to study the hydrolysis of this compound, providing a sensitive method for monitoring enzymatic reactions in real-time .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOHUMXDURSJOW-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123314-39-6 | |

| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.